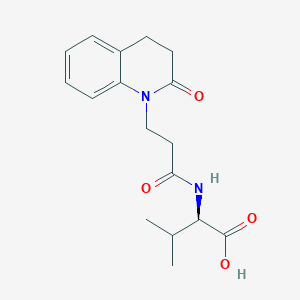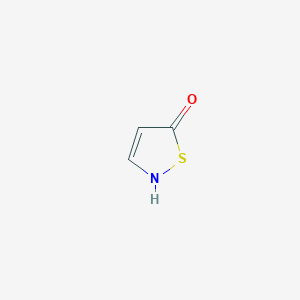
1,2-Thiazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazol-5(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiazol-5(2H)-one can be synthesized through several methods. One common approach involves the reaction of 5-lithioisothiazoles with sulfur at low temperatures, typically around -70°C, to produce lithium isothiazole-5-thiolates. These thiolates can then be further transformed into stable mercuric thiolates or other derivatives .
Industrial Production Methods: Industrial production of isothiazol-5(2H)-one often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions: Isothiazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Isothiazol-5(2H)-one can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiazoles .
Scientific Research Applications
Isothiazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: Isothiazol-5(2H)-one is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isothiazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts essential cellular processes in microorganisms .
Comparison with Similar Compounds
- Isothiazol-5-amine hydrochloride
- Isothiazol-5-methanol
- Isothiazol-5-thiol
Comparison: Isothiazol-5(2H)-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, isothiazol-5-amine hydrochloride and isothiazol-5-methanol have different functional groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
82357-89-9 |
|---|---|
Molecular Formula |
C3H3NOS |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
2H-1,2-thiazol-5-one |
InChI |
InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h1-2,4H |
InChI Key |
JUCNRWYKMOYMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


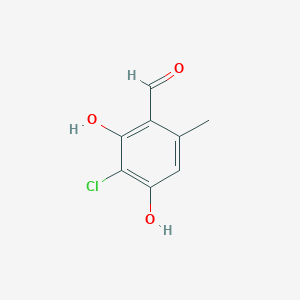
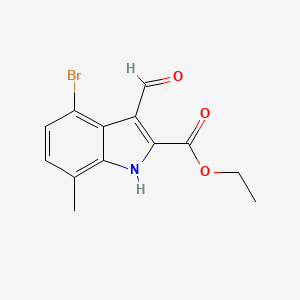


![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12927074.png)
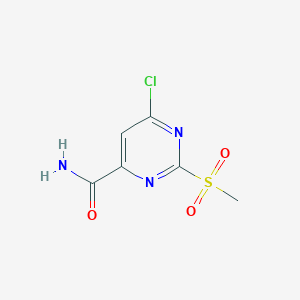
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)
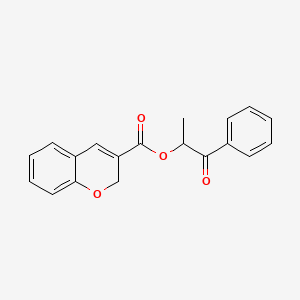
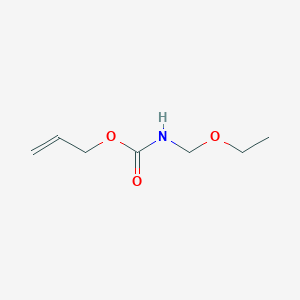
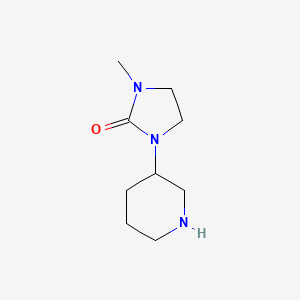
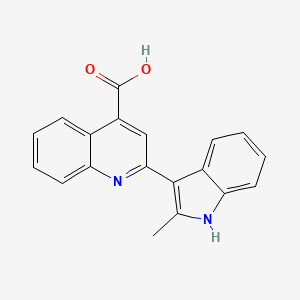

![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
